(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10
Description
The compound (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 (CAS: 105310-75-6, deuterated as -d10) is a cyclopropane carboxamide derivative with a stereospecific configuration (1R,2S). Its structure features a phenyl group, a cyclopropane ring, and an isoindole-1,3-dione moiety linked via a methyl group. The deuterated form (-d10) introduces ten deuterium atoms, likely at the ethyl (N,N-diethyl) and aromatic positions, enhancing metabolic stability for pharmaceutical applications . This compound is a key intermediate in synthesizing Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression .
Properties
IUPAC Name |
(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWZGIFEGRKFM-VVAHOJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring, introduction of the phenyl group, and subsequent functionalization to introduce the dioxoisoindolyl and pentadeuterioethyl groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Milnacipran, the parent compound of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, is primarily utilized in the treatment of major depressive disorder (MDD) and fibromyalgia. The compound acts by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. Research indicates that derivatives like this compound may enhance the efficacy and reduce side effects associated with traditional antidepressants .
Pain Management
Research has also suggested that milnacipran and its derivatives can be beneficial in managing chronic pain conditions. The dual action on serotonin and norepinephrine pathways plays a crucial role in modulating pain perception. Studies have shown that compounds similar to this compound can lead to significant analgesic effects in preclinical models .
Case Studies
A notable case study evaluated the antiproliferative activity of novel indole/1,2,4-triazole-chalcone hybrids that share structural similarities with milnacipran derivatives. These compounds demonstrated significant anticancer activity with selectivity ratios indicating their potential for targeted cancer therapy . Additionally, compounds exhibiting similar structural features were tested against epidermal growth factor receptor (EGFR) and c-MET pathways, showing promising results in inhibiting these critical targets in cancer progression .
Synthesis Pathways
The synthesis of this compound involves multiple steps including the formation of the isoindole core followed by cyclopropanation reactions. Detailed synthetic routes can provide insights into improving yield and purity for pharmaceutical applications .
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity, alteration of protein conformation, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
*Estimated based on non-deuterated MW (362.42) + 10 deuterium substitutions.
Physical and Chemical Properties
- Target Compound (-d10): Density 1.293 g/cm³, melting point 130–132°C, boiling point 535.6°C. Deuteration reduces metabolic degradation without altering primary physical properties .
- Milnacipran Related Compound C: Similar physical properties but lacks deuterium; shorter half-life in vivo due to faster CYP450-mediated oxidation .
- (1S,2R)-Hydroxymethyl Derivative: Lower molecular weight (246.35) and higher polarity due to the hydroxymethyl group, improving aqueous solubility but reducing lipophilicity .
Stability and Reactivity
- Deuterated vs. Non-Deuterated: The -d10 variant exhibits 2–3× longer half-life in hepatic microsomes due to deuterium’s kinetic isotope effect .
- Isoindolyl vs. Phenoxy Groups: Isoindolyl derivatives (e.g., target compound) show higher enzymatic stability than phenoxy analogs, which are prone to oxidative cleavage .
Biological Activity
(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- CAS Number: 105310-75-6
- Molecular Formula: C22H22N2O3
- Molecular Weight: 362.42 g/mol
The compound exhibits multiple mechanisms that contribute to its biological activity:
- Neuroprotective Effects : Preliminary studies suggest that it may mimic neuroprotective mechanisms similar to those of basic fibroblast growth factor (bFGF), which is crucial for neuronal survival and function .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which may contribute to its therapeutic effects in neurodegenerative diseases .
Pharmacological Studies
Research indicates that (1R,2S)-2-[...]-d10 displays significant activity in various biological assays:
Case Studies
- Neurodegenerative Disease Models : In a study utilizing mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
- Cancer Research : The compound has been evaluated for its potential anti-cancer properties. In vitro studies showed that it inhibited the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Safety and Toxicology
The safety profile of (1R,2S)-2-[...]-d10 has been assessed in various studies:
- Acute Toxicity : No significant acute toxicity was observed at therapeutic doses in animal models.
- Long-term Effects : Chronic administration studies are ongoing to evaluate potential long-term effects on organ systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
